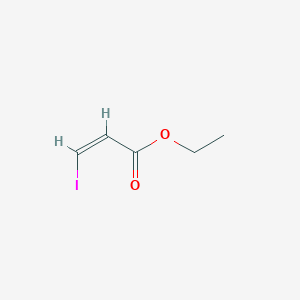
Terephthalonitrile-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Terephthalonitrile is a colorless needle crystal with a melting point of 225℃ and a relative density of 1.30 . It is insoluble in water, slightly soluble in ethanol and hot ether, and soluble in hot benzene and hot acetic acid . It is mainly used in the production of polyester resins and polyester fibers .
Synthesis Analysis
Terephthalonitrile can be synthesized from p-xylene as a raw material to perform catalytic oxidation reaction in the presence of a vanadium catalyst . The reaction of terephthalonitrile dianion disodium salt with ω-X-alkyl bromides in liquid ammonia leads to the corresponding 4-(ω-X-alkyl)benzonitriles .
Molecular Structure Analysis
Terephthalonitrile contains a total of 14 bonds; 10 non-H bonds, 8 multiple bonds, 2 triple bonds, 6 aromatic bonds, 1 six-membered ring, and 2 nitrile(s) (aromatic) .
Chemical Reactions Analysis
The main products of the reaction of terephthalonitrile dianion disodium salt with ω-X-alkyl bromides in liquid ammonia are the corresponding 4-(ω-X-alkyl)benzonitriles . Similar reactions of benzonitrile radical anion sodium salt lead to ω-X-alkylbenzenes .
Physical And Chemical Properties Analysis
Terephthalonitrile has a molecular weight of 128.13, a density of 1.3g/cm3 at 25℃, a melting point of 221-225 °C, a boiling point of 227.54°C, and a flash point of 142.8°C . It is insoluble in water, slightly soluble in ethanol, acetone, and hot ether, and soluble in hot benzene and hot acetic acid .
科学的研究の応用
Production of N-containing Chemicals
Terephthalonitrile-d4 is used in the selective production of N-containing chemicals from polyethylene terephthalate (PET) via a catalytic fast pyrolysis with ammonia (CFP-A) process . The carboxyl group in PET plastic is efficiently utilized for the selective production of terephthalonitrile and benzonitrile by controlling the catalysts and pyrolysis parameters .
Synthesis from Waste Polyester Plastics
Terephthalonitrile-d4 can be synthesized from waste polyester plastics (polyethylene terephthalate) via an in situ catalytic pyrolysis process . This process is a successful way to recycle waste PET into Terephthalonitrile-d4 .
Production of Aromatic Nitriles
Terephthalonitrile-d4 is an important kind of aromatic nitriles with wide applications . Especially in the pesticide production industry, aromatic nitriles can be used as raw materials to synthesize a variety of pesticides .
Luminescent Properties
Mechanochemical reactions of benzene-1,4-dicarboxylate (BDC 2−) and lanthanide carbonates yield phase pure lanthanide coordination polymers, which are isostructural with Tb2 (1,4-BDC)3 (H2O)4 . Upon excitation with UV light, these compounds display strong emissions, characteristic for the respective optically active lanthanide ion .
Photocatalysis and Electrocatalysis
Rare earth MOFs have the potential for application in photocatalysis and electrocatalysis . Different ligands including 1,4-benzene dicarboxylic acid (BDC), 1,3,5-benzenetricarboxylic acid (BTC), the zeolite imidazole framework (ZIF), and some uncommon rare earth MOFs materials are used .
Applications in Organic Photosensitizers
Terephthalonitrile-d4, as a novel organic photosensitizer, has shown excellent catalytic performance in visible-light-induced radical reactions .
7. Construction of Hyper-crosslinked Porous Organic Polymers (POPs) A series of hyper-crosslinked porous organic polymers (POPs) were constructed by a facile Friedel–Crafts alkylation reaction of the photoactive unit 1,2,3,5-tetrakis (carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) with formaldehyde dimethyl acetal (FDA) .
Safety and Hazards
Terephthalonitrile is toxic and can irritate the respiratory tract and mucous membranes . It has a strong toxicity to the central nervous system and can also be absorbed through the skin to cause poisoning . It should be avoided from inhalation or skin contact . The production equipment should be sealed, and operators should wear protective equipment . It should be stored in a dry, ventilated place .
将来の方向性
Terephthalonitrile-derived nitrogen-rich networks have been developed successfully for supercapacitor applications . This suggests that Terephthalonitrile-d4 could potentially be used in the development of high-performance electrode materials for energy storage applications.
Relevant Papers
- A paper titled “Sustainable Production of Terephthalonitrile Via in Situ Catalytic Pyrolysis of Pet with Urea Over Commercial Γ-Al2o3” discusses the synthesis of Terephthalonitrile from waste polyester plastics via in situ catalytic pyrolysis process .
- Another paper titled “3‐Ligated Phenothiazinyl‐terephthalonitrile Dyads and Triads” discusses the synthesis of Terephthalonitrile derivatives .
特性
IUPAC Name |
2,3,5,6-tetradeuteriobenzene-1,4-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H/i1D,2D,3D,4D |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXFKXOIODIUJO-RHQRLBAQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])C#N)[2H] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Terephthalonitrile-d4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[(1-benzylpiperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2529497.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2529498.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2529499.png)


![Bicyclo[3.2.2]nonan-1-ylmethanol](/img/structure/B2529504.png)
